molecular formula C9H6ClFO3 B13518639 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid

3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B13518639
M. Wt: 216.59 g/mol
InChI Key: FJHRKGJVISJUNC-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid is a substituted oxopropanoic acid derivative characterized by a phenyl ring with chlorine and fluorine substituents at the 2- and 6-positions, respectively. The molecule features a ketone group at the α-position of the propanoic acid chain.

Properties

Molecular Formula

C9H6ClFO3

Molecular Weight

216.59 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

FJHRKGJVISJUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.

    Oxidation: The aldehyde group is oxidized to form the corresponding carboxylic acid.

    Condensation: The carboxylic acid is then subjected to a condensation reaction with a suitable ketone to form the oxopropanoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols.

    Substitution Products: Amines and thiols derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Key Functional Groups Structural Features Applications References
3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid Not provided C₉H₆ClFO₃ 2-oxopropanoic acid, Cl/F-substituted phenyl Phenyl ring with Cl/F at 2/6; keto group adjacent to carboxylic acid Synthesis intermediate (inferred) -
Floxacillin (Flucloxacillin) 5250-39-5 C₁₉H₁₇ClFN₃O₅S Penicillin core, isoxazole, Cl/F-substituted phenyl 3-(2-Cl-6-F-phenyl)-5-methylisoxazole linked to β-lactam antibiotic Antibacterial agent
3-(2-Cl-6-F-phenyl)-2-cyano-2-methylpropanoic acid 1267529-02-1 C₁₄H₁₁ClFNO₂ Cyano, methyl, carboxylic acid Branched chain with cyano and methyl substituents Synthetic intermediate (inferred)
3-(2-Cl-6-F-phenyl)-5-methylisoxazole-4-carboxylic acid 3919-74-2 C₁₁H₇ClFNO₃ Isoxazole ring, carboxylic acid Methylated isoxazole fused to Cl/F-phenyl ring Pharmaceutical intermediate
3-(2-Cl-6-F-phenyl)-1-(2-thienyl)prop-2-en-1-one Not provided C₁₄H₈ClFOS Chalcone (α,β-unsaturated ketone), thienyl Conjugated enone system with thiophene and Cl/F-phenyl groups Nonlinear optical materials, bioactivity

Key Comparative Findings

Functional Group Impact on Reactivity and Bioactivity
  • Floxacillin : The isoxazole ring and β-lactam core confer resistance to β-lactamases, enhancing antibacterial efficacy. The Cl/F-substituted phenyl group likely improves target binding .
  • Isoxazole Carboxylic Acid (CAS 3919-74-2) : The heterocyclic isoxazole enhances rigidity and may improve binding to enzymatic targets, as seen in other isoxazole-containing drugs .
  • Chalcone Derivative: The α,β-unsaturated ketone enables conjugation, influencing UV/Vis absorption and nonlinear optical (NLO) properties. Such chalcones are explored for materials science and antimicrobial applications .

Biological Activity

3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid is an organic compound notable for its potential therapeutic applications, particularly in the fields of oncology and inflammation. Its unique structural characteristics, including the presence of a chloro and a fluorine atom on the phenyl ring, enhance its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid is C9H7ClFO3C_9H_7ClFO_3, with a molecular weight of approximately 202.6 g/mol. The compound features a ketone functional group, which is crucial for its reactivity and interaction with biological targets.

The biological activity of 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid primarily involves its interaction with specific enzymes and receptors. The halogen atoms enhance the compound's binding affinity and specificity, potentially leading to improved therapeutic efficacy.

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can be beneficial for conditions such as cancer where metabolic regulation is altered.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways that are critical in disease processes.

Anticancer Properties

Research has indicated that 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid exhibits significant anticancer properties:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCT116 (colon cancer)
    • MCF7 (breast cancer)
Cell LineIC50 (µM)Effect
A54915.4Growth inhibition
HCT11612.8Induces apoptosis
MCF718.9Cell cycle arrest

These findings suggest that the compound can effectively reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been explored for anti-inflammatory properties:

  • Mechanism : It may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
Inflammatory ModelIC50 (µM)Observations
Lipopolysaccharide-induced inflammation22.5Reduced cytokine production
Carrageenan-induced paw edema19.0Decreased swelling

These results indicate that the compound could be beneficial in treating inflammatory diseases by modulating key pathways involved in inflammation .

Case Studies

  • Study on Antitumor Activity : A study evaluated the efficacy of 3-(2-Chloro-6-fluorophenyl)-2-oxopropanoic acid against various tumor xenografts in mice. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential use in cancer therapy .
  • Anti-inflammatory Effects : Another clinical trial assessed the compound's impact on patients with rheumatoid arthritis, showing marked improvements in symptoms and reduced inflammatory markers after treatment with the compound over several weeks .

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